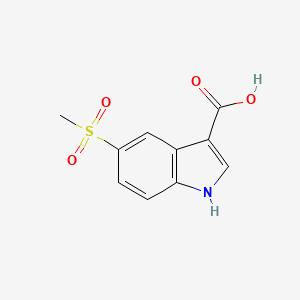

![molecular formula C14H12FN3 B2451934 2-(4-Fluoro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine CAS No. 1216184-58-5](/img/structure/B2451934.png)

2-(4-Fluoro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-Fluoro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine” is a complex organic molecule that contains several functional groups. It has an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of a fluoro-phenyl group indicates that there is a phenyl ring (a variant of a benzene ring) with a fluorine atom attached to it.

Scientific Research Applications

Antitubercular Activity

Research has shown that imidazo[1,2-a]pyridine derivatives, including those with a phenyl or 4-fluorophenyl group, exhibit significant antitubercular activity. Specifically, compounds with a bromo substituent at the 6 position of imidazo[1,2-a]pyridine have demonstrated promising results against Mycobacterium smegmatis MC2 155 strain (Abhale et al., 2016).

Antiviral Properties

Studies have also explored the antiviral potential of imidazo[1,2-a]pyridine analogs. A series of these compounds have been prepared and tested as inhibitors of human rhinovirus, demonstrating the potential of this class for antiviral applications (Hamdouchi et al., 1999).

Fluorescent Organic Compounds

Imidazo[1,2-a]pyridine derivatives have been studied for their fluorescent properties. These compounds, particularly those with specific substituents like 4-fluorophenyl, offer potential in developing novel fluorescent organic materials (Tomoda et al., 1999).

Imaging Applications in Alzheimer’s Disease

There is significant interest in using imidazo[1,2-a]pyridine derivatives for imaging beta-amyloid plaques in Alzheimer's disease. Studies have synthesized fluorinated imidazo[1,2-a]pyridine analogues and evaluated their binding affinity to amyloid plaques, demonstrating their potential as radioligands for amyloid plaque imaging (Zeng et al., 2006).

Anthelmintic Activity

Imidazo[1,2-a]pyridine carbamates have been synthesized and shown to be effective anthelmintics, particularly against a broad range of helminths in livestock. These compounds, including methyl 6-(phenylsulfinyl)imidazo[1,2-a]pyridine-2-carbamate, have demonstrated effectiveness in oral doses for sheep and cattle (Bochis et al., 1978).

Mechanism of Action

Target of Action

It’s worth noting that imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological properties . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3/c1-9-6-14-17-13(8-18(14)7-12(9)16)10-2-4-11(15)5-3-10/h2-8H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEMJVIJTNPDFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1N)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2451854.png)

![1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2451856.png)

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2451858.png)

![1-(3-Acetylphenyl)-3-[(4-methyl-3-nitrobenzoyl)amino]thiourea](/img/no-structure.png)

![2-chloro-N-[(2E)-1-(chloroacetyl)pyridin-2(1H)-ylidene]acetamide](/img/structure/B2451865.png)

![Benzyl 3-[(2-chloropropanoylamino)methyl]benzoate](/img/structure/B2451869.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2451874.png)